molecular formula C15H15NO B12653555 2-Ethyl-N-phenylbenzamide CAS No. 56776-51-3

2-Ethyl-N-phenylbenzamide

Cat. No.: B12653555
CAS No.: 56776-51-3
M. Wt: 225.28 g/mol
InChI Key: CITOMGFGTPRDBS-UHFFFAOYSA-N
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Description

2-Ethyl-N-phenylbenzamide is an organic compound with the molecular formula C15H15NO It is a derivative of benzamide, where the benzamide structure is modified by the addition of an ethyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethyl-N-phenylbenzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is considered green, rapid, and highly efficient, providing high yields and eco-friendly conditions.

Another method involves the one-pot condensation of carboxylic acids and amines mediated by titanium tetrachloride (TiCl4) in pyridine at 85°C . This method also provides high yields and maintains the stereochemical integrity of chiral substrates.

Industrial Production Methods

Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The choice of catalysts and reaction conditions may vary depending on the specific requirements of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-N-phenylbenzamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

2-Ethyl-N-phenylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethyl-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of myeloid Src-family kinases, including Fgr, Lyn, and Hck, which are involved in the growth and proliferation of AML cells . This inhibition leads to the suppression of AML cell growth both in vitro and in vivo.

Properties

CAS No.

56776-51-3

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

2-ethyl-N-phenylbenzamide

InChI

InChI=1S/C15H15NO/c1-2-12-8-6-7-11-14(12)15(17)16-13-9-4-3-5-10-13/h3-11H,2H2,1H3,(H,16,17)

InChI Key

CITOMGFGTPRDBS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1C(=O)NC2=CC=CC=C2

Origin of Product

United States

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